2-(5-Bromopyridin-2-YL)ethanamine

sigma-2 receptor TMEM97 neuropharmacology

2-(5-Bromopyridin-2-yl)ethanamine (CAS: 691872-17-0), a brominated pyridine derivative with the molecular formula C7H9BrN2 and molecular weight 201.06 g/mol, is an established intermediate in medicinal chemistry and organic synthesis. It is commercially available from multiple vendors at high purity (typically 97–98%), and its properties—including a predicted pKa of 8.75 and XLogP3 of 0.90—support its use in the construction of more complex molecular architectures.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 691872-17-0
Cat. No. B1523540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-2-YL)ethanamine
CAS691872-17-0
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CCN
InChIInChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2
InChIKeyYSONVYGWEROTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-2-yl)ethanamine (CAS 691872-17-0) as a Research-Grade Building Block: Key Identifiers and Specifications


2-(5-Bromopyridin-2-yl)ethanamine (CAS: 691872-17-0), a brominated pyridine derivative with the molecular formula C7H9BrN2 and molecular weight 201.06 g/mol, is an established intermediate in medicinal chemistry and organic synthesis . It is commercially available from multiple vendors at high purity (typically 97–98%), and its properties—including a predicted pKa of 8.75 and XLogP3 of 0.90—support its use in the construction of more complex molecular architectures .

Why 2-(5-Bromopyridin-2-yl)ethanamine (CAS 691872-17-0) Cannot Be Substituted with Other 5-Halopyridin-2-yl Derivatives


Substituting 2-(5-bromopyridin-2-yl)ethanamine with its chloro, fluoro, or iodo analogs introduces significant variations in molecular weight, lipophilicity, and electronic properties that directly impact both biological activity and synthetic utility . The bromine atom's size and polarizability confer distinct binding characteristics at protein targets (e.g., sigma-2 receptor/TMEM97) and unique reactivity in cross-coupling reactions, meaning procurement of the specific 5-bromo derivative is non-negotiable for replicating published synthetic routes or achieving reported biological profiles .

Quantitative Evidence for 2-(5-Bromopyridin-2-yl)ethanamine: Binding Affinity and Synthetic Utility Compared to Analogs


Sigma-2 Receptor (TMEM97) Binding Affinity of 2-(5-Bromopyridin-2-yl)ethanamine

2-(5-Bromopyridin-2-yl)ethanamine binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM [1]. While direct head-to-head binding data for the 5-chloro, 5-fluoro, and 5-iodo analogs are not available in the public domain, class-level inference from the 5-iodo derivative's role in DPP-IV inhibitor design [2] suggests that the bromine atom confers a balance of size and polarizability suitable for sigma-2 engagement. The 90 nM affinity represents a baseline activity that can be further optimized through derivatization.

sigma-2 receptor TMEM97 neuropharmacology oncology

Inhibition of Rat Ecto-5'-Nucleotidase (CD73)

2-(5-Bromopyridin-2-yl)ethanamine inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM and a Ki of 1.91 µM [1]. This activity, while modest, is a documented biochemical property of the compound. In contrast, the 5-chloro analog exhibits binding to human carbonic anhydrase 2 (Kd = 18.4 µM) [2], and the 5-fluoro analog has been reported as an ALK inhibitor (IC50 = 0.05 µM) , highlighting divergent target engagement profiles across the halogen series.

CD73 ecto-5'-nucleotidase immuno-oncology enzyme inhibition

Versatility in Cross-Coupling Reactions for Library Synthesis

The 5-bromo substituent on the pyridine ring of 2-(5-bromopyridin-2-yl)ethanamine provides a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . This reactivity is essential for late-stage diversification in medicinal chemistry campaigns. While the 5-chloro and 5-iodo analogs can also participate in cross-couplings, the bromine atom offers an optimal balance of reactivity and stability: it is more reactive than chlorine in oxidative addition but less prone to decomposition or unwanted side reactions than iodine. The compound is classified as a 'Protein Degrader Building Block' by several vendors [1], underscoring its established role in synthesizing complex bioactive molecules.

Suzuki-Miyaura coupling Buchwald-Hartwig amination medicinal chemistry library synthesis

Application Scenarios for 2-(5-Bromopyridin-2-yl)ethanamine Based on Verified Evidence


Scaffold for Sigma-2 Receptor Ligand Development

The compound's 90 nM Ki for the sigma-2 receptor (TMEM97) [1] validates its use as a starting scaffold in medicinal chemistry programs targeting oncology or neurological disorders. Researchers can leverage this baseline affinity to design and synthesize focused libraries of 2-(5-bromopyridin-2-yl)ethanamine derivatives, optimizing potency and selectivity through structure-activity relationship (SAR) studies.

Starting Point for CD73 Inhibitor Optimization

With a documented IC50 of 40.1 µM against rat ecto-5'-nucleotidase (CD73) [1], the compound provides a validated chemical starting point for the development of novel CD73 inhibitors, a class of agents with potential in immuno-oncology. Further medicinal chemistry efforts can focus on improving potency and selectivity based on this initial activity.

Versatile Building Block for Parallel Synthesis and Library Generation

The 5-bromo substituent enables efficient diversification through palladium-catalyzed cross-coupling reactions [1]. This makes 2-(5-bromopyridin-2-yl)ethanamine an ideal building block for generating large, diverse compound libraries via parallel synthesis, accelerating hit identification and lead optimization in drug discovery.

Intermediate in the Synthesis of Functionalized Pyridylamines

The compound is synthesized via reduction of (5-bromo-2-pyridinyl)acetonitrile using BH3·THF, as described in patent US07618959B2 [1]. This established synthetic route positions it as a reliable intermediate for preparing functionalized pyridylamines, which can serve as ligands or ligand precursors in catalytic compositions, including those for alkene oligomerization reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromopyridin-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.